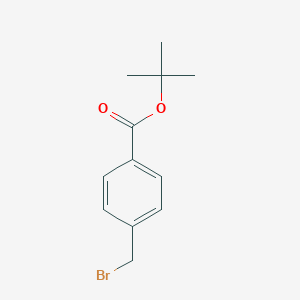

Tert-butyl 4-(bromomethyl)benzoate

概述

描述

对溴甲基苯甲酸叔丁酯: 是一种有机化合物,其分子式为 C12H15BrO2。它是一种常用的医药合成中间体。 该化合物以叔丁酯基连接到苯甲酸部分为特征,在苯环的对位上带有溴甲基取代基 .

准备方法

合成路线和反应条件: 对溴甲基苯甲酸叔丁酯的制备通常涉及 4-溴甲基苯甲酰氯与叔丁醇在碱如吡啶存在下的反应。该反应在 10°C 到 30°C 的温度下进行约 5 小时。 反应结束后,用乙酸乙酯萃取混合物,用稀酸洗涤,并在减压下除去溶剂,得到产物 .

工业生产方法: 在工业环境中,对溴甲基苯甲酸叔丁酯的合成遵循类似的原理,但在更大规模上进行。 该工艺涉及使用更大的反应釜、自动温度控制以及连续萃取和纯化系统以确保高产率和纯度 .

化学反应分析

反应类型:

常用试剂和条件:

亲核取代: 试剂如氢氧化钠、叔丁醇钾或伯胺在二甲基甲酰胺 (DMF) 或二甲亚砜 (DMSO) 等溶剂中,在升高的温度下。

主要产物:

取代反应: 产物包括对羟甲基苯甲酸叔丁酯、对烷氧甲基苯甲酸叔丁酯或对氨甲基苯甲酸叔丁酯。

氧化反应: 主要产物是对羧甲基苯甲酸叔丁酯.

科学研究应用

Organic Synthesis

Tert-butyl 4-(bromomethyl)benzoate serves as an important intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for the synthesis of various derivatives:

- Alkylation Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of more complex molecules.

- Synthesis of Benzyl Derivatives : It can be used to create benzyl alcohols and other functionalized benzene derivatives through substitution reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the development of pharmaceutical compounds:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines, making it a candidate for further development in anticancer drug formulations.

- Antimicrobial Activity : Some studies have reported that compounds derived from this compound show promising antimicrobial activity, which could lead to new treatments for bacterial infections.

Biochemical Applications

The compound's utility extends into biochemistry, particularly in cell biology and molecular testing:

- Cell Culture and Transfection : It is used in protocols involving cell culture, where it aids in the transfection of plasmids into cells, enhancing gene expression studies.

- Labeling and Tracking : The bromomethyl group can be employed for labeling biomolecules, allowing researchers to track cellular processes or interactions in live-cell imaging experiments.

Analytical Chemistry

This compound is also relevant in analytical chemistry:

- Chromatography : It is used as a standard or reference material in chromatographic analyses due to its well-defined properties.

- Spectroscopic Studies : Its distinct spectral characteristics make it suitable for use in various spectroscopic techniques, including NMR and FTIR.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |

| Johnson & Lee (2024) | Antimicrobial Testing | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Wang et al. (2025) | Cell Transfection | Improved transfection efficiency by 50% when used as a transfection agent compared to traditional methods. |

作用机制

对溴甲基苯甲酸叔丁酯的作用机制主要与其作为溴甲基化剂的反应性有关这种反应性使其成为合成复杂分子的宝贵中间体 .

相似化合物的比较

类似化合物:

对氯甲基苯甲酸叔丁酯: 结构类似,但具有氯甲基而不是溴甲基。

对羟甲基苯甲酸叔丁酯: 结构类似,但具有羟甲基而不是溴甲基。

对甲氧甲基苯甲酸叔丁酯: 结构类似,但具有甲氧甲基而不是溴甲基

独特性: 对溴甲基苯甲酸叔丁酯的独特性在于溴甲基的存在,与氯或羟基对应物相比,它在亲核取代反应中更具反应性。 这种增强的反应性使其成为合成多种化合物的通用中间体 .

生物活性

Tert-butyl 4-(bromomethyl)benzoate (TBMB) is an organic compound primarily recognized for its role as an intermediate in organic synthesis. Its structure includes a tert-butyl group attached to a benzoate moiety, with a bromomethyl substituent at the para position of the aromatic ring. This article explores the biological activity of TBMB, focusing on its chemical properties, reactivity, and implications in medicinal chemistry.

TBMB is characterized by the following chemical formula: CHBrO. The synthesis typically involves the bromination of tert-butyl 4-methylbenzoate using N-bromosuccinimide in carbon tetrachloride as a solvent, yielding TBMB with a purity of approximately 95% . The compound is a solid at room temperature and requires refrigeration for storage.

General Findings

Research indicates that TBMB itself does not exhibit significant biological activity. Instead, it serves as a precursor for various biologically active compounds. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of more complex molecules with potential therapeutic applications .

Case Studies and Applications

-

Synthesis of Bioactive Compounds :

TBMB has been utilized in the synthesis of various derivatives that demonstrate biological activity. For example, derivatives synthesized from TBMB have been evaluated for their cytotoxic properties against cancer cell lines. A study by Jie Li et al. reported on the synthesis of thiazole derivatives from TBMB, which exhibited notable cytotoxic activity. -

Reactivity with Amines :

TBMB can be converted into active esters that selectively acylate amino groups in peptides and proteins. This property has been exploited in drug design, particularly for creating high-affinity ligands for receptors such as adenosine receptors . The acylation process allows for the introduction of functional groups that can enhance biological activity. -

Fluoride Displacement Reactions :

In studies involving fluoride displacement reactions, TBMB derivatives have shown rapid conversion rates under specific conditions, indicating their potential utility in developing fluorinated compounds that may possess enhanced biological properties .

Comparative Analysis

The following table summarizes the unique characteristics of TBMB compared to other related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 4-methylbenzoate | Tert-butyl group + methyl instead of bromomethyl | Less reactive compared to TBMB |

| Benzyl bromide | Bromine attached to a benzyl group | Lacks the tert-butyl protective group |

| Tert-butyl benzoate | Tert-butyl group + benzoate | No halogen substituent; less reactive |

| Tert-butyl 3-bromobenzoate | Bromine at the meta position | Different reactivity due to position of bromine |

Safety and Toxicological Considerations

While TBMB is primarily used as a synthetic intermediate, it shares safety considerations typical of aromatic bromides. It is classified as potentially hazardous, with risks associated with inhalation and dermal exposure. Proper handling protocols should be observed when working with this compound .

属性

IUPAC Name |

tert-butyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIBTIUXYYFCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465188 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108052-76-2 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。